

Application Notes: 4-Methylhistamine hydrochloride in Asthma Research

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109

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Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes (H1R, H2R, H3R).[1][2][3] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5] Its involvement in the chemotaxis and activation of these key inflammatory cells has made it a significant target for research in immune and inflammatory disorders, particularly allergic asthma.[4][6][7]

In the context of asthma, the H4 receptor plays a complex role. Activation of H4R is known to mediate eosinophil chemotaxis, shape change, and the recruitment of mast cells, which can amplify histamine-mediated immune responses and contribute to chronic inflammation.[4][6][8] However, studies have also revealed a potential immunomodulatory function. For instance, local administration of 4-Methylhistamine into the lungs of asthmatic mice has been shown to inhibit airway resistance and inflammation, a process mediated by the recruitment of regulatory T cells (Tregs).[1][4] This suggests that the therapeutic potential of targeting the H4R in asthma may depend on factors such as local versus systemic administration and the specific inflammatory phenotype.[4]

These application notes provide an overview of the use of **4-Methylhistamine hydrochloride** in asthma research, summarizing key quantitative data and providing detailed experimental protocols for its application in both in vitro and in vivo models.

Data Presentation: Quantitative Analysis of 4-Methylhistamine

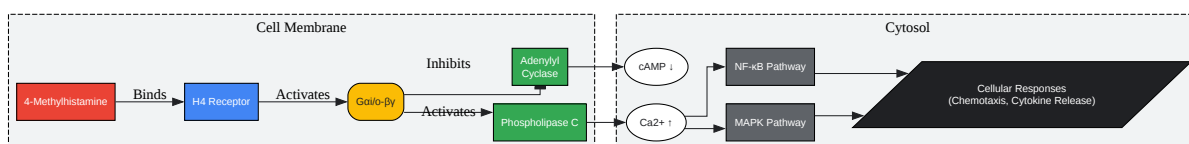
The following table summarizes the key pharmacological values and experimental concentrations for **4-Methylhistamine hydrochloride**, facilitating the design of future experiments.

Parameter	Species/Cell Line	Value	Reference
Binding Affinity (K _i)	Human H4 Receptor	50 nM	[1] [9]
Rat H4 Receptor	73 nM	[2]	
Mouse H4 Receptor	55 nM	[2]	
Functional Activity (pEC ₅₀)	Human H4 Receptor	7.4	[2] [9]
Rat H4 Receptor	5.6	[2]	
Mouse H4 Receptor	5.8	[2]	
Functional Activity (EC ₅₀)	Inhibition of CRE-β-galactosidase (SK-N-MC cells)	39.8 nM	[1] [10]
Eosinophil Shape Change	0.36 μM	[1] [10]	
Murine Mast Cell Migration	12 μM	[1]	
In Vivo Dosage	Intratracheal Administration (Mouse Asthma Model)	10 μg/animal	[1] [10]

Signaling Pathway

Activation of the H4 receptor by 4-Methylhistamine initiates a signaling cascade through the Gαi/o protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, signaling via the Gβγ subunit can activate

phospholipase C (PLC), leading to increased intracellular calcium (Ca^{2+}) mobilization. These events trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways, culminating in cellular responses critical to the asthma phenotype, such as chemotaxis, cytokine release, and immune cell activation.[4][5][11]



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H4 Receptor signaling cascade initiated by 4-Methylhistamine.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Migration Assay

This protocol details a method to assess the chemotactic effect of **4-Methylhistamine hydrochloride** on eosinophils using a standard Boyden chamber assay.

1. Materials and Reagents:

- **4-Methylhistamine hydrochloride** (powder)
- Sterile, pyrogen-free PBS or appropriate buffer for dilution
- RPMI 1640 medium supplemented with 0.5% BSA
- Human eosinophils (isolated from peripheral blood of healthy or allergic donors)
- Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
- Polycarbonate filters (5 μm pore size)

- Fixing and staining reagents (e.g., Diff-Quik)
- Microscope with 40x objective

2. Procedure:

- Preparation of 4-Methylhistamine: Prepare a 10 mM stock solution of **4-Methylhistamine hydrochloride** in sterile water or PBS. Serially dilute the stock solution in RPMI 1640 + 0.5% BSA to achieve final concentrations ranging from 10 nM to 10 μ M.
- Chamber Assembly: Place the 5 μ m polycarbonate filter in the Boyden chamber apparatus, separating the upper and lower wells.
- Loading Chemoattractant: Add 25-30 μ L of the diluted 4-Methylhistamine solutions (or control medium) to the lower wells of the chamber in triplicate.
- Cell Preparation: Isolate eosinophils to >95% purity. Resuspend the cells in RPMI 1640 + 0.5% BSA at a concentration of 1×10^6 cells/mL.
- Loading Cells: Add 50 μ L of the eosinophil suspension to the upper wells of the chamber.
- Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
- Cell Staining and Counting:
 - After incubation, disassemble the chamber and scrape non-migrated cells from the top surface of the filter.
 - Fix the filter in methanol and stain with a suitable hematological stain (e.g., Diff-Quik).
 - Mount the filter on a glass slide.
 - Count the number of migrated cells in 5-10 high-power fields (400x magnification) for each well.
- Data Analysis: Calculate the average number of migrated cells per high-power field for each concentration. Data can be expressed as a chemotactic index (fold increase over control).

Plot the results to determine the EC50 value.

Protocol 2: In Vivo Murine Model of Allergic Asthma

This protocol describes the use of 4-Methylhistamine in an ovalbumin (OVA)-induced mouse model to investigate its effects on airway inflammation and hyperresponsiveness.

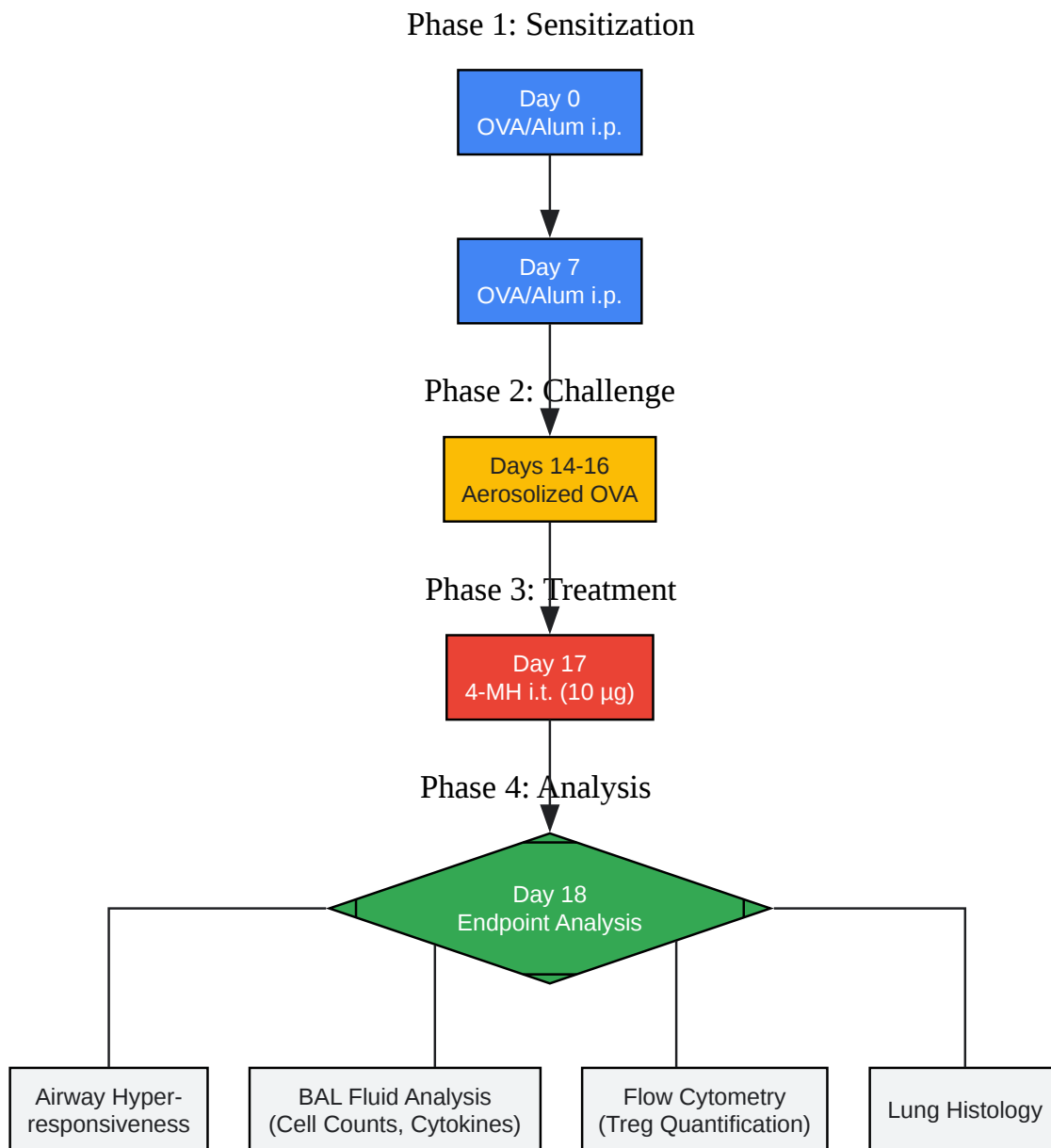
1. Materials and Reagents:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum) adjuvant
- **4-Methylhistamine hydrochloride**
- Sterile, pyrogen-free saline
- Anesthetic (e.g., isoflurane)
- Airway mechanics measurement system (e.g., FlexiVent)
- Reagents for Bronchoalveolar Lavage (BAL) fluid analysis, flow cytometry, and histology.

2. Experimental Workflow:

- Sensitization (Days 0 and 7):
 - Administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in a total volume of 200 µL saline.
 - Repeat the sensitization on Day 7.
- Allergen Challenge (Days 14, 15, 16):
 - Expose mice to an aerosol of 1% OVA in saline for 30 minutes on three consecutive days. Control mice are challenged with saline only.

- 4-Methylhistamine Administration (Day 17):
 - 24 hours after the final OVA challenge, lightly anesthetize the mice.
 - Administer 10 µg of **4-Methylhistamine hydrochloride** in 50 µL of saline via intratracheal (i.t.) instillation. The control group receives 50 µL of saline i.t.
- Assessment of Airway Hyperresponsiveness (AHR) (Day 18):
 - 24 hours after treatment, measure AHR in response to increasing concentrations of nebulized methacholine using an invasive airway mechanics system.
- Sample Collection (Day 18):
 - Immediately following AHR measurement, euthanize the mice.
 - Perform a bronchoalveolar lavage (BAL) by flushing the lungs with PBS. Collect the BAL fluid for total and differential cell counts (eosinophils, neutrophils, etc.).
 - Collect blood for serum IgE analysis.
 - Harvest mediastinal lymph nodes for T cell analysis (e.g., flow cytometry for CD4+CD25+FoxP3+ Tregs).
 - Fix the left lung lobe in 4% paraformaldehyde for histological analysis (H&E and PAS staining).
- Data Analysis:
 - Compare AHR curves between treatment groups.
 - Analyze BAL fluid cell counts and cytokine levels (via ELISA).
 - Quantify the percentage of Treg cells in lymph nodes.
 - Score lung histology for inflammation and mucus production.



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Workflow for an in vivo murine asthma model using 4-Methylhistamine.

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